20-Carboxy-leukotriene B4
20-Carboxy-leukotriene B4
20-hydroxy-20-oxoleukotriene B4 is a member of the class of leukotrienes that is leukotriene B4 in which the terminal methyl group has undergone formal oxidation to the corresponding carboxylic acid. It has a role as a human blood serum metabolite and a human urinary metabolite. It is a leukotriene, an alpha,omega-dicarboxylic acid and a hydroxy carboxylic acid. It is functionally related to a leukotriene B4. It is a conjugate acid of a 20-hydroxy-20-oxoleukotriene B4(2-).
20-Carboxy-leukotriene B4 is a natural product found in Homo sapiens with data available.
20-Carboxy-leukotriene B4 is a natural product found in Homo sapiens with data available.
Brand Name:
Vulcanchem
CAS No.:
80434-82-8
VCID:
VC21231638
InChI:
InChI=1S/C20H30O6/c21-17(11-6-2-1-3-9-15-19(23)24)12-7-4-5-8-13-18(22)14-10-16-20(25)26/h2,4-8,12-13,17-18,21-22H,1,3,9-11,14-16H2,(H,23,24)(H,25,26)/b5-4+,6-2-,12-7+,13-8-/t17-,18-/m1/s1
SMILES:
C(CCC(=O)O)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O
Molecular Formula:
C20H30O6
Molecular Weight:
366.4 g/mol
20-Carboxy-leukotriene B4
CAS No.: 80434-82-8
Cat. No.: VC21231638
Molecular Formula: C20H30O6
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 20-hydroxy-20-oxoleukotriene B4 is a member of the class of leukotrienes that is leukotriene B4 in which the terminal methyl group has undergone formal oxidation to the corresponding carboxylic acid. It has a role as a human blood serum metabolite and a human urinary metabolite. It is a leukotriene, an alpha,omega-dicarboxylic acid and a hydroxy carboxylic acid. It is functionally related to a leukotriene B4. It is a conjugate acid of a 20-hydroxy-20-oxoleukotriene B4(2-). 20-Carboxy-leukotriene B4 is a natural product found in Homo sapiens with data available. |
|---|---|
| CAS No. | 80434-82-8 |
| Molecular Formula | C20H30O6 |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | (5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenedioic acid |
| Standard InChI | InChI=1S/C20H30O6/c21-17(11-6-2-1-3-9-15-19(23)24)12-7-4-5-8-13-18(22)14-10-16-20(25)26/h2,4-8,12-13,17-18,21-22H,1,3,9-11,14-16H2,(H,23,24)(H,25,26)/b5-4+,6-2-,12-7+,13-8-/t17-,18-/m1/s1 |
| Standard InChI Key | SXWGPVJGNOLNHT-VFLUTPEKSA-N |
| Isomeric SMILES | C(CCC(=O)O)C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O |
| SMILES | C(CCC(=O)O)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O |
| Canonical SMILES | C(CCC(=O)O)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O |
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